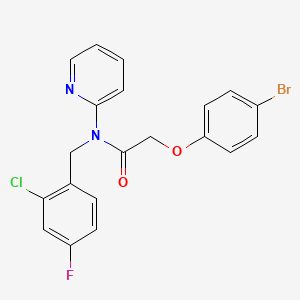![molecular formula C18H24N8OS B11317094 N-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11317094.png)
N-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound featuring multiple functional groups, including triazole and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and triazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various alkylating agents, sulfur-containing compounds, and phenoxy derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Applications De Recherche Scientifique
N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole, which are used as antifungal agents.
Triazine Derivatives: Compounds like atrazine and simazine, which are used as herbicides.
Uniqueness
N2-METHYL-6-(3-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,2,4-TRIAZOL-1-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of triazole and triazine rings, along with the presence of sulfur and phenoxy groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C18H24N8OS |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
4-N-methyl-6-[3-[2-(4-methylphenoxy)ethylsulfanyl]-1,2,4-triazol-1-yl]-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H24N8OS/c1-12(2)21-16-22-15(19-4)23-17(24-16)26-11-20-18(25-26)28-10-9-27-14-7-5-13(3)6-8-14/h5-8,11-12H,9-10H2,1-4H3,(H2,19,21,22,23,24) |
Clé InChI |
YHDPFQDNJPLSOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCSC2=NN(C=N2)C3=NC(=NC(=N3)NC(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-cyanophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317014.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11317021.png)
![5-[(2-Chlorobenzyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11317023.png)
![4-Methyl-6-[4-(3-methylbenzoyl)piperazin-1-YL]-2-(piperidin-1-YL)pyrimidine](/img/structure/B11317024.png)
![N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11317036.png)
![2-(2,3-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11317044.png)
![2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11317045.png)

![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11317058.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B11317066.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317070.png)
![3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11317078.png)
![3-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11317082.png)
![N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11317085.png)
